3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is a chemical compound that falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is classified as an organic compound and specifically as a small molecule. Its structure includes dichloro substitutions on the aromatic ring and a pyridine moiety, making it part of a larger class of compounds known for their biological activity.
The synthesis of 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (often dimethylformamide or dimethyl sulfoxide), and reaction time, are critical for achieving high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular formula for 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide is CHClNOS.
The molecular structure can be represented in various ways, including Lewis structures and 3D models obtained through computational chemistry software.
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide can participate in several chemical reactions:
Reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and yield .
The mechanism of action for 3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide involves its interaction with specific biological targets within cells. This compound may act as an inhibitor or modulator in biochemical pathways related to disease processes.
Studies indicate that similar compounds have shown activity against various targets including enzymes involved in cancer progression and inflammatory responses . The precise mechanism often requires further investigation through biochemical assays.
Relevant data regarding these properties can be crucial for handling and storage protocols in laboratory settings .
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide has potential applications in:
3,4-Dichloro-N-pyridin-4-yl-benzenesulfonamide (CAS RN: 839468) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with chlorine atoms at the 3- and 4-positions and linked to a pyridin-4-yl group via a sulfonamide bond. Its systematic IUPAC name is 3,4-dichloro-N-(pyridin-4-yl)benzenesulfonamide. The molecular formula is C₁₁H₈Cl₂N₂O₂S, with a molecular weight of 287.17 g/mol. The SMILES notation is C1=NC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl, and the InChIKey is LLSOONBCBUBOD-UHFFFAOYSA-N [2] [4].
Table 1: Atomic Composition
| Element | Count | Role |
|---|---|---|
| Carbon (C) | 11 | Backbone |
| Hydrogen (H) | 8 | Stability |
| Chlorine (Cl) | 2 | Electrostatic modulator |
| Nitrogen (N) | 2 | Hydrogen bonding |
| Oxygen (O) | 2 | Polarity |
| Sulfur (S) | 1 | Tetrahedral geometry |
X-ray crystallography reveals an orthorhombic crystal system with space group Pbca. The dihedral angle between the pyridine and benzene rings is 87.5°, indicating near-perpendicular orientation. Key bond lengths include S=O (1.432–1.443 Å) and S-N (1.633 Å). The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen bonding between the sulfonamide nitrogen (N-H) and the sulfonyl oxygen (O=S), with an N-H···O distance of 2.892 Å. This stabilizes the crystal lattice via intermolecular hydrogen-bonded dimers [4].
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a=7.42 Å, b=10.35 Å, c=24.71 Å |
| Dihedral angle | 87.5° |
| Hydrogen bond length | 2.892 Å |
NMR Spectroscopy:
IR Spectroscopy (KBr, cm⁻¹):
Mass Spectrometry:
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Water solubility | <0.1 mg/mL (25°C) | Experimental |
| LogP | 3.2 | Calculated |
| Density | 1.589 g/cm³ | Calibrated |
| Melting point | 228–230°C | DSC |
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9